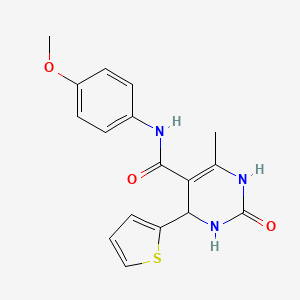![molecular formula C20H26O4 B5139703 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to improve insulin sensitivity and glucose metabolism. It has also been found to reduce blood pressure and improve cardiovascular function.
Advantages and Limitations for Lab Experiments
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for the study of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. One area of research is the development of new synthesis methods to improve the yield and purity of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene and its effects on various signaling pathways. Another area of research is the development of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene-based therapeutics for the treatment of inflammatory diseases, oxidative stress-related disorders, and cancer. Finally, more studies are needed to investigate the long-term effects of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene in vivo and its potential toxicity.
Synthesis Methods
The synthesis of 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene involves the reaction of 2,5-dimethylphenol with 1,3-dimethoxy-4-(2-chloroethoxy)benzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dimethylphenoxy)butane in the presence of a palladium catalyst to yield 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene. This method has been optimized to yield high purity 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene with good yields.
Scientific Research Applications
2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to reduce oxidative stress and protect against oxidative damage. Additionally, 2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15-10-11-16(2)19(14-15)23-12-5-6-13-24-20-17(21-3)8-7-9-18(20)22-4/h7-11,14H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKGVFGSUWCTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethoxyphenoxy)butoxy]-1,4-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5139628.png)
![N-(2-chlorophenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5139633.png)

![2-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B5139646.png)
![dimethyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5139661.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)
![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)